molecular formula C19H23N3O5S2 B2394319 Ethyl 2-(1-(methylsulfonyl)piperidine-3-carboxamido)-4-phenylthiazole-5-carboxylate CAS No. 1060165-55-0

Ethyl 2-(1-(methylsulfonyl)piperidine-3-carboxamido)-4-phenylthiazole-5-carboxylate

Cat. No.: B2394319
CAS No.: 1060165-55-0
M. Wt: 437.53
InChI Key: FVWAOEXBZGMAPI-UHFFFAOYSA-N
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Description

Ethyl 2-(1-(methylsulfonyl)piperidine-3-carboxamido)-4-phenylthiazole-5-carboxylate is a heterocyclic compound featuring:

  • A thiazole core substituted at position 4 with a phenyl group and at position 5 with an ethyl carboxylate.
  • At position 2, a piperidine-3-carboxamide moiety modified with a methylsulfonyl group on the piperidine nitrogen.
  • Amide coupling for introducing the piperidine carboxamide group.
  • Sulfonylation to attach the methylsulfonyl group .

Properties

IUPAC Name

ethyl 2-[(1-methylsulfonylpiperidine-3-carbonyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O5S2/c1-3-27-18(24)16-15(13-8-5-4-6-9-13)20-19(28-16)21-17(23)14-10-7-11-22(12-14)29(2,25)26/h4-6,8-9,14H,3,7,10-12H2,1-2H3,(H,20,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVWAOEXBZGMAPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2CCCN(C2)S(=O)(=O)C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(1-(methylsulfonyl)piperidine-3-carboxamido)-4-phenylthiazole-5-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, including its mechanisms of action, efficacy in various biological models, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Molecular Formula : C18H22N2O4S
  • Molecular Weight : 366.44 g/mol

The presence of the thiazole ring, piperidine moiety, and methylsulfonyl group contributes to its diverse biological properties.

The biological activity of this compound is attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exert its effects through:

  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes involved in disease pathways, similar to other thiazole derivatives .
  • Modulation of Receptor Activity : Its structural components may allow it to act as a modulator for certain receptors, influencing cellular signaling pathways .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines:

Cell LineIC50 (µM)Reference
HeLa15.2
A43112.7
MCF-718.3

The mechanism involves the induction of apoptosis and cell cycle arrest, likely mediated by the interaction with apoptotic pathways.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. It exhibits moderate activity against both Gram-positive and Gram-negative bacteria:

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64

The compound's efficacy suggests a potential role in developing new antimicrobial agents.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the thiazole ring and piperidine structure can significantly affect potency and selectivity:

  • Thiazole Modifications : Substituents on the thiazole ring have been shown to enhance anticancer activity.
  • Piperidine Variants : Alterations in the piperidine moiety can improve solubility and bioavailability, impacting overall efficacy.

Case Studies

Several case studies have documented the successful application of this compound in preclinical settings:

  • Study on Tumor Models : In xenograft models, treatment with this compound resulted in a significant reduction in tumor size compared to control groups .
  • Synergistic Effects with Other Agents : When combined with standard chemotherapeutics, enhanced cytotoxicity was observed, suggesting potential for combination therapies .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity
    • Recent studies have indicated that derivatives of thiazole compounds exhibit promising anticancer properties. For instance, research has shown that similar thiazole-based compounds can inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells . Ethyl 2-(1-(methylsulfonyl)piperidine-3-carboxamido)-4-phenylthiazole-5-carboxylate may demonstrate comparable effects due to its structural similarities.
  • Antimicrobial Properties
    • The compound has potential antimicrobial activity, as evidenced by studies on related thiazole derivatives. For example, derivatives have been synthesized and tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli, showing significant inhibitory effects . This suggests that this compound could be explored for its antibacterial properties.
  • Enzyme Inhibition
    • The compound's structural features may allow it to act as an inhibitor for specific enzymes involved in disease pathways. For instance, research into similar compounds has highlighted their ability to inhibit kinases linked to cancer progression . This opens avenues for further exploration of this compound as a potential therapeutic agent in targeted therapies.
Study FocusFindingsReference
Anticancer ActivityInhibition of cell proliferation in cancer cell lines
Antimicrobial ActivitySignificant inhibitory effects against bacterial strains
Enzyme InhibitionPotential to inhibit kinases involved in cancer

Case Studies

  • Synthesis and Evaluation of Thiazole Derivatives
    • A study conducted on thiazole derivatives demonstrated their synthesis from commercially available precursors followed by biological evaluation. The synthesized compounds were characterized using NMR and LCMS techniques, confirming their structures before testing for biological activity .
  • Structure-Based Drug Design
    • Research on structure-based design has highlighted the importance of molecular interactions in developing selective inhibitors for therapeutic targets. This approach can be applied to this compound to optimize its efficacy against specific disease targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Thiazole-Based Carboxylates

(a) Ethyl 2-(3-hydroxyphenyl)-4-phenylthiazole-5-carboxylate (H54960)
  • Core : Thiazole with phenyl (C4) and ethyl carboxylate (C5).
  • Substituents : 3-Hydroxyphenyl at C2.
  • Key Differences :
    • Lacks the piperidine-sulfonamide group; instead, a hydroxyl group enhances hydrophilicity.
    • Reduced steric bulk compared to the main compound.
  • Implications : The hydroxyl group may improve aqueous solubility but reduce metabolic stability relative to the sulfonamide.
(b) Ethyl 4-methyl-2-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1,3-thiazole-5-carboxylate
  • Core : Thiazole with methyl (C4) and ethyl carboxylate (C5).
  • Substituents : Trifluoromethyl-pyrazole at C2.
  • Key Differences: Pyrazole and trifluoromethyl groups increase lipophilicity and electron-withdrawing effects.
Comparison Table: Thiazole Derivatives
Compound Core C2 Substituent C4 Substituent Key Functional Groups
Main Compound Thiazole Piperidine-3-carboxamide (MeSO₂) Phenyl Ethyl carboxylate, Sulfonamide
H54960 Thiazole 3-Hydroxyphenyl Phenyl Ethyl carboxylate, Hydroxyl
Ethyl 4-methyl-2-{...}-thiazole Thiazole Trifluoromethyl-pyrazole Methyl Ethyl carboxylate, CF₃

Piperidine and Sulfonamide-Containing Compounds

(a) (S)-1-(2-Hydroxyethyl)-4-methyl-N-[4-(methylsulfonyl)phenyl]-5-[2-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxamide
  • Core : Pyrrole with methylsulfonyl-phenyl and trifluoromethyl-phenyl groups.
  • Substituents : Hydroxyethyl and carboxamide.
  • Key Differences :
    • Pyrrole core vs. thiazole alters aromaticity and electronic properties.
    • Dual aryl groups enhance rigidity and target selectivity.
(b) Apremilast (CC-10004)
  • Core : Isoindole-dione with methoxy-ethoxy-phenyl and methylsulfonylethyl groups.
  • Substituents : Acetamide and sulfonamide.
  • Key Differences :
    • Approved for inflammatory diseases (psoriasis, arthritis) via PDE4 inhibition.
    • Sulfonamide placement on a flexible ethyl chain contrasts with the main compound’s rigid piperidine linkage.
Comparison Table: Sulfonamide-Containing Compounds
Compound Core Sulfonamide Position Therapeutic Target
Main Compound Thiazole Piperidine N-atom Hypothetical kinase/PDE
Apremilast Isoindole Ethyl side chain PDE4 (anti-inflammatory)
Pyrrole derivative Pyrrole Para-substituted phenyl Cardiac pacing (A61N 1/05)

Q & A

Q. What are the optimal synthetic routes for Ethyl 2-(1-(methylsulfonyl)piperidine-3-carboxamido)-4-phenylthiazole-5-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves multi-step processes, including cyclocondensation and sulfonylation reactions. A common approach is to react a thiazole precursor (e.g., ethyl 4-phenylthiazole-5-carboxylate) with a methylsulfonyl-piperidine carboxamide derivative under reflux conditions in aprotic solvents like DMF or THF. Reaction optimization may involve varying temperature (80–120°C), catalyst selection (e.g., DCC for carbodiimide-mediated coupling), and stoichiometric ratios to improve yields .

Q. How can structural characterization of this compound be performed to confirm its purity and identity?

  • Spectroscopic Analysis : Use 1H-NMR^1 \text{H-NMR}, 13C-NMR^{13} \text{C-NMR}, and IR spectroscopy to verify functional groups (e.g., sulfonyl peaks at ~1350–1160 cm1^{-1}, ester carbonyl at ~1700 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
  • Elemental Analysis : Validate purity (>98%) by matching calculated and observed C/H/N/S percentages .

Q. What are the key solubility and stability considerations for handling this compound in vitro?

The compound is likely soluble in DMSO or chloroform but may precipitate in aqueous buffers. Stability studies should assess degradation under varying pH (4–9), temperature (4°C vs. room temperature), and light exposure. Use HPLC to monitor degradation products over time .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s 3D conformation, and which software tools are recommended?

Single-crystal X-ray diffraction (SCXRD) is critical for determining bond angles, stereochemistry, and intermolecular interactions. SHELX programs (e.g., SHELXL for refinement) are widely used for small-molecule crystallography. Challenges include obtaining high-quality crystals via vapor diffusion methods and addressing disorder in flexible groups (e.g., the piperidine ring) .

Q. What strategies are effective for analyzing contradictory bioactivity data across different assay systems?

  • Dose-Response Curves : Replicate assays in orthogonal systems (e.g., enzymatic vs. cell-based) to confirm target engagement.
  • Off-Target Profiling : Use kinase or GPCR panels to identify non-specific interactions.
  • Data Normalization : Account for variables like cell viability (MTT assay) and solvent effects (DMSO controls) .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

  • Core Modifications : Replace the phenyl group with electron-withdrawing substituents (e.g., -CF3_3) to improve membrane permeability.
  • Sulfonamide Optimization : Test methylsulfonyl vs. ethylsulfonyl groups to balance steric effects and hydrogen-bonding capacity.
  • Piperidine Substitution : Introduce chiral centers or rigidify the ring (e.g., via spirocyclic analogs) to modulate target selectivity .

Q. What methodologies are recommended for elucidating the compound’s mechanism of action in cancer or antimicrobial models?

  • Target Identification : Use affinity chromatography or thermal shift assays to isolate binding proteins.
  • Pathway Analysis : Perform RNA-seq or phosphoproteomics to map signaling perturbations (e.g., apoptosis markers like caspase-3).
  • Resistance Studies : Generate drug-resistant cell lines via prolonged sublethal dosing and identify mutations via whole-exome sequencing .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in synthesis yields or bioactivity?

  • Process Controls : Standardize starting material purity (≥95%) and reaction monitoring (TLC/HPLC).
  • Statistical Analysis : Apply ANOVA to compare yields across batches; outliers may indicate unoptimized steps (e.g., incomplete sulfonylation).
  • Bioassay Replicates : Use at least three biological replicates with internal controls (e.g., reference inhibitors) .

Q. What computational tools can predict metabolic stability or toxicity profiles for this compound?

  • ADMET Prediction : Use SwissADME or ADMETLab to estimate permeability (LogP), cytochrome P450 interactions, and Ames test outcomes.
  • Docking Simulations : AutoDock Vina or Schrödinger Suite can model binding to targets like kinases or sulfotransferases .

Methodological Challenges

Q. How can researchers validate the role of the methylsulfonyl group in target binding versus off-target effects?

  • Isosteric Replacement : Synthesize analogs with sulfonamide replaced by carbonyl or phosphonate groups.
  • Crystallography : Compare ligand-bound vs. unbound protein structures to identify critical hydrogen bonds or hydrophobic contacts .

Q. What experimental designs mitigate confounding factors in in vivo pharmacokinetic studies?

  • Formulation : Use PEGylated nanoparticles or liposomes to enhance solubility and bioavailability.
  • Pharmacokinetic Parameters : Calculate AUC, Cmax_{\text{max}}, and t1/2_{1/2} via LC-MS/MS in plasma samples collected at staggered timepoints .

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